molecular formula C22H42O2 B090614 Octadecyl methacrylate CAS No. 112-08-3

Octadecyl methacrylate

Cat. No. B090614
CAS RN: 112-08-3
M. Wt: 338.6 g/mol
InChI Key: HMZGPNHSPWNGEP-UHFFFAOYSA-N
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Description

Octadecyl methacrylate (ODMA) is a compound with the molecular formula C22H42O2 and a molecular weight of 338.57 . It is also known by other names such as stearyl methacrylate .


Synthesis Analysis

ODMA can be synthesized through a free radical polymerization process at 70 °C in toluene solvent using 2, 2′-azobisisobutyronitrile (AIBN) as an initiator . Another synthesis method involves the reaction of 1-octadecanol with methacrylic acid methyl ester .


Molecular Structure Analysis

The molecular structure of ODMA consists of 22 carbon atoms, 42 hydrogen atoms, and 2 oxygen atoms . The InChIKey for ODMA is HMZGPNHSPWNGEP-UHFFFAOYSA-N . The compound has a molar refractive index of 105.31 and a molar volume of 390.0 cm3/mol .


Chemical Reactions Analysis

ODMA can undergo polymerization reactions without destroying the hexagonal packing of crystalline long alkyl chains . It can also be used to prepare block copolymers to form molecular brushes .


Physical And Chemical Properties Analysis

ODMA has a melting point of 18-20 °C, a boiling point of 195 °C at 6 mm Hg, and a density of 0.864 g/mL at 25 °C . It is insoluble in water and has a viscosity of 11.7 mm2/s . The compound also has a surface tension of 30.5 dyne/cm .

Scientific Research Applications

  • Lubricating Oil Additive : Octadecyl methacrylate is used in lubricating oils as a pour point depressant and viscosity index improver. Homopolymers and copolymers of octadecyl methacrylate have shown efficacy in reducing the pour points and improving the viscosity index of base oils (Ahmed, Mohammed, & Hamad, 2017).

  • Polymerization Studies : Studies on gamma radiation polymerization of octadecyl methacrylate provide insights into the molecular weight-viscosity relationships in polymers (Fee, Port, & Witnauer, 1958).

  • Thin Film Formation : Octadecyl methacrylate can be used to form thin films through physical vapor deposition techniques. This method can produce films with properties similar to Langmuir-Blodgett films (Tamada, Asano, Yoshida, & Kumakura, 1991).

  • Chromatography Applications : Octadecyl methacrylate is used in high-performance liquid chromatography for the fractionation of copolymers (Teramachi, Hasegawa, & Matsumoto, 1991).

  • Solid-State Polymerization : The polymerization of octadecyl methacrylate in solid state has been studied, revealing insights into conversion rates and activation energy (Bowden & O′donnell, 1969).

  • Electron-Beam Irradiation Polymerization : Electron-beam irradiation of octadecyl methacrylate in multilayer or monolayer form has been explored for creating stable thin polymer films with regular layer structures (Hatada & Nishii, 1977).

  • Polymeric Stabilizer in Microsphere Preparation : Octadecyl methacrylate copolymers are effective as polymeric stabilizers in the preparation of polycaprolactone microspheres, demonstrating their role in improving particle size and distribution (Huda, Das, Saikia, & Baruah, 2017).

  • Hydrogel Applications : Octadecyl methacrylate is used in hydrogels with chemical sensitive switches, showing potential in controlled release applications (Duan & Jiang, 2017).

  • Molecular Weight Determination in Polymers : The molecular weight of poly(octadecyl methacrylate) has been determined using techniques like GPC and osmometry, contributing to a better understanding of polymer science (Yokota, Hirabayashi, & Inai, 1994).

  • Photopolymerization Studies : Rapid photopolymerization of octadecyl methacrylate in solid state has been explored, revealing unique polymerization kinetics and molecular weight distributions (Jian, He, Wang, Xu, Yang, & Nie, 2013).

Safety And Hazards

ODMA may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment and chemical impermeable gloves should be worn when handling ODMA .

properties

IUPAC Name

octadecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h2,4-20H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZGPNHSPWNGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25639-21-8
Record name Poly(octadecyl methacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25639-21-8
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DSSTOX Substance ID

DTXSID6027975
Record name Stearyl methacrylate
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Molecular Weight

338.6 g/mol
Source PubChem
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Physical Description

Liquid; Liquid, Other Solid, Clear colorless to very pale yellow liquid; mp = 20 deg C; [TCI America MSDS]
Record name 2-Propenoic acid, 2-methyl-, octadecyl ester
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Record name Stearyl methacrylate
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Product Name

Stearyl methacrylate

CAS RN

32360-05-7
Record name Stearyl methacrylate
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Record name Stearyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, octadecyl ester
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Record name Stearyl methacrylate
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Record name Octadecyl methacrylate
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Record name STEARYL METHACRYLATE
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Synthesis routes and methods I

Procedure details

The procedure for preparing the copolymer in Example 1 was repeated except that potassium itaconate and o-allylphenol were used in place of potassium methacrylate and 4-allyl-2-methoxyphenol, respectively to obtain a copolymer of stearyl methacrylate, potassium itaconate and O-allyl phenol.
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Synthesis routes and methods II

Procedure details

A monomer feed containing 55 g of hexadecylmethacrylate, 55 g octadecylmethacrylate, 68 g toluene, and 0.58 g 2-mercaptoethanol, and an initiator feed containing 40 g toluene and 1.65 g 2,2′-azobis-2-methylpropionitrile are slowly added to the reaction flask, using the separator funnels, over a period of two hours, with continuous agitation, while the temperature is maintained at reflux (110° C.), under a flow of nitrogen.
[Compound]
Name
hexadecylmethacrylate
Quantity
55 g
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0.58 g
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68 g
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Name
2,2′-azobis-2-methylpropionitrile
Quantity
1.65 g
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reactant
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Quantity
40 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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